molecular formula C12H6Cl4O B12674175 2,3,4',5-Tetrachlorodiphenyl ether CAS No. 220002-41-5

2,3,4',5-Tetrachlorodiphenyl ether

Cat. No.: B12674175
CAS No.: 220002-41-5
M. Wt: 308.0 g/mol
InChI Key: YHQRYZGDQCSHFO-UHFFFAOYSA-N
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Preparation Methods

The most common method for preparing ethers, including 2,3,4’,5-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) . Industrial production methods may vary, but they generally follow similar principles of ether synthesis.

Chemical Reactions Analysis

2,3,4’,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3,4’,5-Tetrachlorodiphenyl ether has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,4’,5-Tetrachlorodiphenyl ether involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR) . This interaction can lead to various biological effects, including changes in gene expression and disruption of cellular processes. The specific pathways involved depend on the concentration and duration of exposure.

Comparison with Similar Compounds

2,3,4’,5-Tetrachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as 2,4,4’,5-Tetrachlorodiphenyl ether and 2,2’,4,5’-Tetrachlorodiphenyl ether . These compounds share similar structures and properties but may differ in their specific chemical and biological activities. The uniqueness of 2,3,4’,5-Tetrachlorodiphenyl ether lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

220002-41-5

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

1,2,5-trichloro-3-(4-chlorophenoxy)benzene

InChI

InChI=1S/C12H6Cl4O/c13-7-1-3-9(4-2-7)17-11-6-8(14)5-10(15)12(11)16/h1-6H

InChI Key

YHQRYZGDQCSHFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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